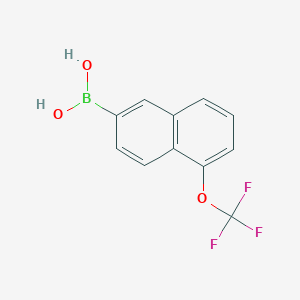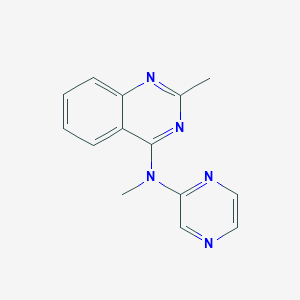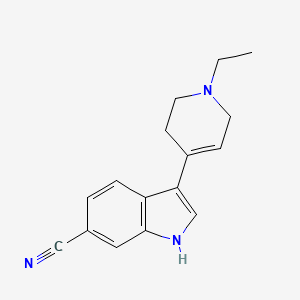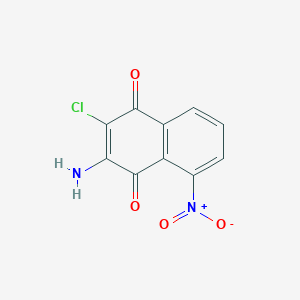
3-Amino-2-chloro-5-nitronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione est un composé organique synthétique appartenant à la famille des naphthoquinones. Ce composé se caractérise par sa structure unique, qui comprend des groupes fonctionnels amino, chloro et nitro attachés à un noyau de naphthalene-1,4-dione.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione implique généralement des réactions en plusieurs étapes à partir de dérivés de naphtalène facilement disponibles. Une méthode courante implique la nitration de la 2-chloro-1,4-naphthoquinone pour introduire le groupe nitro en position 5.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs spécifiques, de solvants et de contrôle de la température pour faciliter les transformations souhaitées. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinone.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur sont utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'amidure de sodium (NaNH₂) ou la thiourée.
Principaux produits formés
Oxydation : Formation de dérivés de naphthoquinone.
Réduction : Formation de 3-amino-2-chloro-5-aminonaphthalene-1,4-dione.
Substitution : Formation de divers dérivés de naphthoquinone substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
La 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec les molécules biologiques par le biais de réactions redox et de modifications covalentes. Le noyau quinone du composé peut subir un cycle redox, générant des espèces réactives de l'oxygène (ROS) qui peuvent induire un stress oxydant dans les cellules. De plus, les groupes amino et nitro peuvent participer à des liaisons covalentes avec des sites nucléophiles sur les protéines et l'ADN, conduisant à des effets biologiques potentiels.
Mécanisme D'action
The mechanism of action of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione involves its interaction with biological molecules through redox reactions and covalent modifications. The compound’s quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the amino and nitro groups can participate in covalent bonding with nucleophilic sites on proteins and DNA, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-3-chloro-1,4-naphthoquinone : Structure similaire mais ne possède pas le groupe nitro.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione : Contient un groupe isopentylamino au lieu du groupe nitro.
3,3’-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) : Contient des groupes hydroxyles au lieu des groupes amino et nitro.
Unicité
La 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione est unique en raison de la présence de groupes amino et nitro sur le noyau de naphthoquinone, ce qui lui confère une réactivité chimique distincte et des activités biologiques potentielles. Cette combinaison de groupes fonctionnels permet des transformations chimiques diverses et des interactions avec des cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
50711-47-2 |
|---|---|
Formule moléculaire |
C10H5ClN2O4 |
Poids moléculaire |
252.61 g/mol |
Nom IUPAC |
3-amino-2-chloro-5-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H,12H2 |
Clé InChI |
VQRYNKPNEVXKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



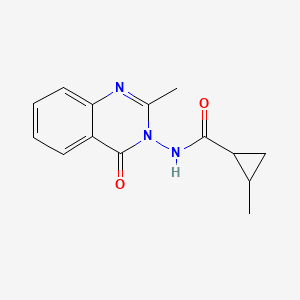


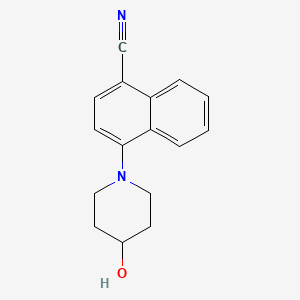


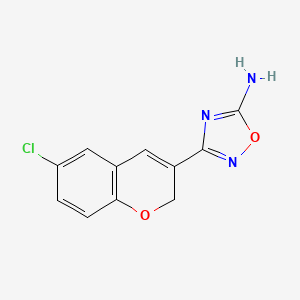
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
